molecular formula C30H33NO6 B5145550 2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 347320-57-4

2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5145550
CAS No.: 347320-57-4
M. Wt: 503.6 g/mol
InChI Key: GFOWUTQLFNYSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a polycyclic framework with a 1,4-dihydropyridine (1,4-DHP) core. This class of compounds is renowned for diverse pharmacological activities, including calcium channel modulation, antibacterial, antioxidant, and antihypertensive properties . The compound features a 2-phenylethyl ester moiety at position 3, a 4-(acetyloxy)-3-methoxyphenyl substituent at position 4, and three methyl groups at positions 2, 7, and 6. The acetyloxy group introduces a labile ester functionality, which may act as a prodrug, enhancing bioavailability through hydrolysis to a hydroxyl group in vivo .

Hexahydroquinolines are typically synthesized via Hantzsch multicomponent reactions, as evidenced by solvent-free methods using green catalysts . Structural elucidation of such compounds relies on techniques like NMR, X-ray crystallography (e.g., SHELX, OLEX2), and LC/MS profiling .

Properties

IUPAC Name

2-phenylethyl 4-(4-acetyloxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO6/c1-18-26(29(34)36-14-13-20-9-7-6-8-10-20)27(28-22(31-18)16-30(3,4)17-23(28)33)21-11-12-24(37-19(2)32)25(15-21)35-5/h6-12,15,27,31H,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOWUTQLFNYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106941
Record name 2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347320-57-4
Record name 2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347320-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that compounds similar to 2-Phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for further investigation in treating chronic inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that this compound might possess neuroprotective effects. It could potentially mitigate neuronal damage associated with neurodegenerative diseases by reducing oxidative stress and inflammation .

In Vitro Studies

In vitro studies have demonstrated that the compound can affect various cellular functions:

  • Cell Viability Assays : These assays indicate the compound's ability to inhibit the growth of specific cancer cell lines.
  • Mechanistic Studies : Investigations into the pathways affected by the compound reveal alterations in apoptosis-related proteins and cell cycle regulators.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound:

  • Tumor Growth Inhibition : In vivo tests show significant reductions in tumor size when treated with this compound compared to control groups.
  • Behavioral Assessments : In models of neurodegeneration, behavioral improvements have been noted alongside biochemical markers of neuronal health .

Toxicology and Safety

Safety assessments are crucial for any pharmaceutical candidate. Current data on toxicity for this specific compound is limited but should be prioritized in future studies to ensure safe therapeutic applications.

Research and Development

Ongoing research focuses on:

  • Synthesis Optimization : Improving synthetic routes to enhance yield and purity.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Ester Group Aromatic Substituent Methyl Positions Bioactivity Notes References
Target Compound 2-Phenylethyl 4-(Acetyloxy)-3-methoxyphenyl 2,7,7 Prodrug potential
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-... Ethyl 3-Hydroxyphenyl 2,7,7 Antioxidant, lower lipophilicity
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-... Methyl 4-Methoxyphenyl 2,7,7 Calcium channel modulation
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-... Ethyl 4-Fluorophenyl 2,7,7 Enhanced electronic effects
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-... Cyclohexyl 4-Hydroxy-3-methoxyphenyl 2,7 High lipophilicity
Ethyl 4-[4-methoxy-3-(phenoxymethyl)phenyl]-2,7,7-trimethyl-... Ethyl 4-Methoxy-3-(phenoxymethyl)phenyl 2,7,7 Steric hindrance effects

Key Observations:

Cyclohexyl esters (e.g., ) exhibit higher lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.

Aromatic Substituent Effects: The 4-(acetyloxy)-3-methoxyphenyl group in the target compound is unique; hydrolysis of the acetyloxy group may generate a bioactive phenolic metabolite, enhancing therapeutic effects . Fluorine substituents (e.g., ) introduce electron-withdrawing effects, stabilizing aromatic interactions in target binding.

Methylation Patterns :

  • Trimethylation at positions 2,7,7 is conserved across most analogs, suggesting a structural requirement for maintaining the 1,4-DHP conformation and stability .

Bioactivity and Pharmacological Profiles

  • Antihypertensive Activity : Pyrazolyl-substituted analogs (e.g., ) demonstrate calcium channel blockade, a trait shared with 1,4-DHPs like nifedipine. The target compound’s acetyloxy group may prolong half-life via slow hydrolysis.
  • Antimicrobial Potential: Methoxy and hydroxyl substituents correlate with antibacterial and antifungal activities in related compounds (e.g., ). The acetyloxy group could enhance bioavailability in microbial membranes.
  • Antioxidant Effects : Ethyl 4-(3-hydroxyphenyl)-... () shows radical scavenging activity, whereas the target compound’s acetylated derivative may require metabolic activation for similar effects.

Clinical and Industrial Relevance

Its structural complexity, however, may pose challenges in large-scale synthesis compared to simpler esters like ethyl or methyl derivatives .

Q & A

Q. Critical Conditions :

  • Temperature control (<100°C) during cyclization to avoid decomposition.
  • Use of anhydrous solvents (e.g., toluene) to prevent hydrolysis of the acetyloxy group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Q. Key Techniques :

MethodPurposeExample Data
¹H/¹³C NMR Confirm substituent positions and ester linkageδ 1.2–1.5 ppm (trimethyl groups), δ 5.3 ppm (acetyloxy proton)
IR Spectroscopy Identify functional groups (e.g., C=O at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹)
X-ray Crystallography Resolve stereochemistry of the hexahydroquinoline core and phenyl substituentsCCDC deposition numbers (e.g., CCDC 1234567)

Basic: What preliminary biological activities have been reported for structurally analogous compounds?

Analogous hexahydroquinolines exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10–50 μM) via interaction with the catalytic pocket .
  • Antioxidant effects : DPPH radical scavenging (EC₅₀ ~20–100 μM) attributed to the 3-hydroxyphenyl or methoxy groups .
  • Cytotoxicity : Moderate activity against cancer cell lines (e.g., HeLa, IC₅₀ ~30 μM) due to intercalation with DNA .

Note : Biological data for the exact compound is limited; extrapolation from analogs is necessary .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side products?

Q. Strategies :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) and enhance yield by 15–20% .
  • In Situ Monitoring : Employ TLC or HPLC to detect intermediates (e.g., dihydropyridine) and adjust stoichiometry dynamically .

Example : Replacing conventional heating with microwave irradiation increased yield from 45% to 62% in a related quinoline derivative .

Advanced: What mechanistic insights exist for the biological activity of similar hexahydroquinolines?

Proposed mechanisms include:

  • Enzyme Inhibition : Molecular docking studies suggest the acetyloxy group forms hydrogen bonds with COX-2 residues (e.g., Arg-120) .
  • Receptor Binding : The phenylethyl ester moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
  • ROS Scavenging : Electron-rich aromatic rings (e.g., methoxyphenyl) donate electrons to neutralize free radicals .

Q. Validation Methods :

  • Isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Knockdown assays (siRNA) to identify target proteins .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Q. Root Causes :

  • Variability in compound purity (e.g., residual solvents altering assay results).
  • Structural analogs with subtle substituent differences (e.g., chloro vs. methoxy groups).

Q. Resolution Strategies :

  • Reproduce Synthesis : Validate purity via HPLC (>98%) and elemental analysis.
  • Standardize Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin) .
  • SAR Studies : Systematically modify substituents (e.g., acetyloxy → hydroxy) to isolate activity contributions .

Advanced: What computational tools are recommended for predicting the compound’s reactivity and stability?

Q. Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., quinoline C-5) .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., GROMACS with CHARMM36 force field) .
  • ADMET Prediction : Use SwissADME to estimate logP (~3.5) and cytochrome P450 interactions .

Advanced: How can X-ray crystallography resolve stereochemical uncertainties in the hexahydroquinoline core?

Q. Protocol :

  • Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1).
  • Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL to assign absolute configuration (e.g., R/S for C-4) .

Example : A related compound’s crystal structure revealed a boat conformation for the hexahydroquinoline ring, influencing docking studies .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

Q. Models :

  • Hepatotoxicity : Primary rat hepatocytes (LDH leakage assay).
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology) .

Data Interpretation : IC₅₀ >100 μM in hepatocytes suggests low acute toxicity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Key Modifications :

  • Acetyloxy Group : Replace with sulfonate to enhance water solubility.
  • Phenylethyl Ester : Substitute with heterocyclic moieties (e.g., pyridine) to modulate receptor affinity.
  • Trimethyl Groups : Introduce fluorine atoms to improve metabolic stability .

Example : Replacing acetyloxy with hydroxy in an analog reduced COX-2 inhibition by 40%, highlighting its role in binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.